molecular formula C11H15NO B1403603 (4-Cyclopropoxy-2-methylphenyl)methanamine CAS No. 1243481-94-8

(4-Cyclopropoxy-2-methylphenyl)methanamine

Cat. No.: B1403603
CAS No.: 1243481-94-8
M. Wt: 177.24 g/mol
InChI Key: WXCDVRMJWHRPQG-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-2-methylphenyl)methanamine is a substituted phenylmethanamine compound of significant interest in medicinal chemistry and drug discovery. This chemical features a benzylamine core substituted with a cyclopropoxy group at the para-position and a methyl group at the ortho-position of the phenyl ring, creating a unique molecular scaffold for the development of novel bioactive molecules. This compound serves as a critical building block in pharmaceutical research, particularly in the synthesis of more complex molecules targeting the central nervous system. Compounds within this chemical class have been extensively investigated as key precursors for the development of potent and selective serotonin receptor agonists, specifically targeting the 5-HT2C receptor subtype . Research indicates that strategic incorporation of cyclopropane and cyclopropoxy motifs into lead compounds can significantly influence their biological activity, metabolic stability, and selectivity profiles . The molecular framework of (4-Cyclopropoxy-2-methylphenyl)methanamine provides researchers with a versatile chemical template for structure-activity relationship (SAR) studies, enabling systematic exploration of pharmacophore space to optimize drug-like properties. The compound is provided as a high-purity material suitable for advanced chemical synthesis and biological screening. Researchers utilize this chemical entity in various applications including: as a key intermediate in the synthesis of potential therapeutic agents; for probing receptor-ligand interactions in neurological disorders; and in the development of novel chemical probes for pharmacological studies. Intended Use and Handling: This product is supplied for non-human research applications only. It is intended for use by qualified research scientists and chemical professionals in laboratory settings only. Not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

(4-cyclopropyloxy-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-6-11(13-10-4-5-10)3-2-9(8)7-12/h2-3,6,10H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCDVRMJWHRPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling: Predictive pKa Modeling of (4-Cyclopropoxy-2-methylphenyl)methanamine

[1]

Executive Summary

The physicochemical characterization of (4-Cyclopropoxy-2-methylphenyl)methanamine is critical for understanding its behavior in physiological environments.[1] As a primary benzylamine derivative featuring both steric (2-methyl) and electronic (4-cyclopropoxy) modulators, its ionization constant (


1

This technical guide provides a high-confidence predictive model for the

1

9.45 – 9.651

Part 1: Structural Analysis & In Silico Prediction[1]

Molecular Dissection and Electronic Environment

To accurately predict the


1
  • Parent Scaffold (Benzylamine): The baseline

    
     for unsubstituted benzylamine is approximately 9.33 . Unlike anilines (
    
    
    ), the methylene spacer (
    
    
    ) insulates the nitrogen lone pair from direct resonance conjugation with the aromatic ring, resulting in a much higher basicity.
  • Substituent 1: 4-Cyclopropoxy Group (Para-position):

    • Effect: Electron Donating (Resonance) > Electron Withdrawing (Induction).

    • Mechanism:[1][2] The oxygen atom donates electron density into the phenyl ring via resonance. While the methylene spacer prevents direct conjugation to the amine, the increased electron density of the ring stabilizes the cationic ammonium form via field effects. The cyclopropyl group, known for its "banana bonds" and high

      
      -character, acts as a weak electron donor compared to a simple methyl group, further enhancing the electron richness of the oxygen.
      
    • Magnitude: Comparable to a 4-methoxy group (

      
       to 
      
      
      ).[1]
  • Substituent 2: 2-Methyl Group (Ortho-position):

    • Effect: Electron Donating (Induction) + Steric Bulk.

    • Mechanism:[1][2] Alkyl groups are inductive donors. However, ortho-substitution can introduce steric hindrance that affects solvation shells around the ammonium ion.[1] In benzylamines, the inductive effect typically dominates, slightly raising the

      
      .
      
    • Magnitude: Comparable to 2-methylbenzylamine (

      
      ).[1]
      
Predicted Value Derivation

Combining these effects using additivity principles derived from Hammett equations for benzylamines:

ComponentContributionRationale
Benzylamine Base 9.33 Experimental reference standard.[1]
4-Cyclopropoxy +0.15 Estimated from 4-OMe (

) adjusted for insulation.[1]
2-Methyl +0.07 Inductive donation (

) offset by minor steric solvation penalty.[1]
Total Predicted

9.55 ± 0.10 Strong Base
Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium and the electronic influences stabilizing the conjugate acid.

IonizationEquilibriumcluster_effectsElectronic ModulatorsFreeBase(4-Cyclopropoxy-2-methylphenyl)methanamine(Neutral / Lipophilic)ConjAcidConjugate Acid Form(Cationic / Soluble)Predicted pKa ≈ 9.55FreeBase->ConjAcid+ H+ (pH < 9.5)ProtonH+ConjAcid->FreeBase- H+ (pH > 9.5)Effect14-Cyclopropoxy:Resonance Donation(Stabilizes Cation)Effect1->ConjAcidEffect22-Methyl:Inductive Donation(Increases Basicity)Effect2->ConjAcid

Caption: Protonation equilibrium showing the transition from neutral free base to cationic conjugate acid, stabilized by electron-donating substituents.

Part 2: Experimental Validation Protocol

As an Application Scientist, relying solely on prediction is insufficient. The following protocol outlines a Potentiometric Titration workflow, the "Gold Standard" for determining

Methodology: Potentiometric Titration in Cosolvent

Due to the lipophilic nature of the cyclopropoxy and methyl groups, the molecule likely has poor aqueous solubility in its neutral form. A pure aqueous titration may result in precipitation near the endpoint. Therefore, a cosolvent method (Methanol/Water) is required, followed by Yasuda-Shedlovsky extrapolation.

Reagents & Setup
  • Titrant: 0.1 M KOH (Carbonate-free).

  • Titrand: ~5 mg of (4-Cyclopropoxy-2-methylphenyl)methanamine hydrochloride salt.[1]

  • Solvent System: 0.15 M KCl ionic strength background. Three ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH).

  • Instrumentation: Mettler Toledo or Metrohm Autotitrator with a DGi115-SC glass pH electrode (fast response for non-aqueous).

Step-by-Step Workflow
  • System Calibration: Calibrate the electrode using aqueous buffers (pH 4.01, 7.00, 10.00). Perform a "blank" titration on the solvent to determine

    
     and junction potential corrections.
    
  • Sample Preparation: Dissolve the amine hydrochloride in the lowest % MeOH solvent. Ensure complete dissolution.

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or 
    
    
    ) purge to prevent
    
    
    absorption.
  • Data Collection: Record Potential (mV) vs. Volume (mL).

  • Repeat: Repeat for 40% and 50% MeOH concentrations.

  • Extrapolation: Plot

    
     (apparent pKa) vs. Weight % Methanol. Extrapolate the linear regression to 0% solvent to obtain the aqueous 
    
    
    .
Experimental Logic Diagram

ExperimentalWorkflowStep1Synthesize Hydrochloride Salt(Ensure >98% Purity)Step2Prepare Cosolvent Systems(30%, 40%, 50% MeOH/Water)Step1->Step2Step3Potentiometric Titration(Under N2 Atmosphere)Step2->Step3Step4Calculate psKa for each %MeOH(Bjerrum Analysis)Step3->Step4Step5Yasuda-Shedlovsky Extrapolation(Linear Regression to 0% Organic)Step4->Step5ResultFinal Aqueous pKa(Validation)Step5->Result

Caption: Analytical workflow for determining aqueous pKa of lipophilic amines using cosolvent extrapolation.

Part 3: Biopharmaceutical Implications[1]

Understanding the

Solubility & Absorption[1]
  • Stomach (pH 1.5 - 3.5): The molecule will be 100% protonated (

    
    ).[1] Solubility will be maximal.
    
  • Intestine (pH 6.5 - 7.4): Even at pH 7.4, the molecule remains ~99% ionized (

    
    ).
    
    • Risk:[1][3][4] High ionization usually limits passive permeability. However, the lipophilic Cyclopropoxy tail provides a significant hydrophobic surface area, likely maintaining a moderate

      
       (Distribution Coefficient) to facilitate absorption despite the charge.
      
Lysosomal Trapping[1]
  • Basic amines with

    
     are prone to lysosomal trapping .
    
  • Mechanism: The drug permeates the lysosome membrane (pH ~7.2 cytosol) as the free base. Inside the lysosome (pH ~4.5 - 5.0), it becomes irreversibly protonated and trapped.

  • Implication: This compound may exhibit high Volume of Distribution (

    
    ) and potential phospholipidosis if dosed chronically.
    

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett constants and substituent effects).
  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism. Link

  • PubChem Compound Summary. (2024). Benzylamine and derivatives. National Center for Biotechnology Information. Link

Methodological & Application

Preparation of amide derivatives from (4-Cyclopropoxy-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Amide Derivatives from (4-Cyclopropoxy-2-methylphenyl)methanamine

Executive Summary

This application note details the optimized protocols for synthesizing amide derivatives using (4-Cyclopropoxy-2-methylphenyl)methanamine (referred to herein as Amine-1 ) as a core building block.[1][2][3][4]

Amine-1 is a critical intermediate in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, utilized for treating obesity and metabolic disorders.[1][2][3][4] The 4-cyclopropoxy moiety acts as a metabolically stable bioisostere for methoxy groups, reducing susceptibility to cytochrome P450-mediated


-dealkylation, while the 2-methyl group restricts conformational rotation, potentially enhancing receptor binding affinity.[2][3][4]

This guide presents two distinct protocols:

  • Method A (Discovery Scale): A high-throughput compatible HATU-mediated coupling.[1][2][3][4]

  • Method B (Scale-Up): A cost-effective Acid Chloride method.[1][2][3][4]

Chemical Analysis & Mechanistic Considerations

Substrate Properties
  • Structure: A primary benzylic amine with an electron-donating cyclopropoxy group at the para position and a methyl group at the ortho position.[2][3][4]

  • Reactivity Profile:

    • Nucleophilicity: The benzylic nitrogen is highly nucleophilic.[1][4] However, the ortho-methyl group introduces mild steric hindrance, necessitating efficient coupling agents (e.g., HATU, T3P) rather than standard carbodiimides (EDC) alone for bulky acids.[1][2]

    • Stability Warning (Critical): The cyclopropyl ether is acid-sensitive.[1][2][3][4] While stable under basic amide coupling conditions, it can undergo ring-opening rearrangement in the presence of strong Lewis acids or concentrated Brønsted acids (e.g.,

      
      , hot conc.[1][2] HCl). Avoid highly acidic workups. 
      
Reaction Pathway Visualization

The following diagram illustrates the workflow and decision logic for selecting the coupling method.

AmideCoupling Start Start: (4-Cyclopropoxy-2-methylphenyl)methanamine Decision Scale / Acid Availability? Start->Decision MethodA Method A: HATU Coupling (Discovery <100mg) Decision->MethodA Complex Acid / Small Scale MethodB Method B: Acid Chloride (Scale >1g) Decision->MethodB Simple Acid / Large Scale Activation Active Ester Formation (O-At Ester) MethodA->Activation HATU, DIPEA, DMF CouplingA Nucleophilic Attack (Amide Bond Formation) Activation->CouplingA Product Target Amide Derivative CouplingA->Product AcylCl Acyl Chloride Formation (SOCl2/Oxalyl Cl) MethodB->AcylCl Cat. DMF CouplingB Schotten-Baumann Cond. AcylCl->CouplingB DCM, TEA CouplingB->Product QC QC: LCMS & NMR (Check Cyclopropyl Integrity) Product->QC

Figure 1: Decision tree and workflow for amide synthesis from Amine-1.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Valuable carboxylic acids, library synthesis, and preventing racemization of chiral acids.[1][2]

Reagents:

  • Amine-1: (4-Cyclopropoxy-2-methylphenyl)methanamine (1.0 equiv)[1][2][3][4]

  • Carboxylic Acid (R-COOH): 1.1 equiv[1][2][3][4]

  • HATU: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv[1][2][4]

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1][2][4] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.[1][2][4]

  • Addition: Dissolve Amine-1 (1.0 equiv) in a minimal amount of DMF. Add this solution to the activated acid mixture. Add the remaining DIPEA (1.5 equiv).[1][2][4]

  • Reaction: Flush with Nitrogen (

    
    ), cap, and stir at RT for 2–4 hours.
    
    • Monitoring: Check LCMS for consumption of Amine-1 (

      
       Da).[1][2][3][4]
      
  • Workup (Standard): Dilute with Ethyl Acetate (EtOAc).[1][2][4] Wash sequentially with:

    • Sat.

      
       (2x) – Removes unreacted acid.[1][2][4]
      
    • Water (1x) – Removes DMF.[1][2][4]

    • Brine (1x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via Flash Chromatography (CombiFlash) using a Hexane/EtOAc gradient.[1][2][4]
    
Method B: Acid Chloride / Mixed Anhydride (Scale-Up)

Best for: Simple acids, gram-scale synthesis, cost reduction.[1][2][3]

Reagents:

  • Amine-1: 1.0 equiv[1][2][3][4][5]

  • Acid Chloride (R-COCl): 1.1 equiv (Commercial or prepared in situ)[1][2][3][4]

  • Triethylamine (TEA): 2.5 equiv[1][2][4]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1][2][4]

Protocol:

  • Preparation: Dissolve Amine-1 (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM (0.2 M) under

    
    . Cool to 0°C using an ice bath.[1][3][4]
    
  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10 minutes.

    • Exotherm Control: Ensure internal temperature does not exceed 10°C to prevent bis-acylation or side reactions.[1][2][3][4]

  • Reaction: Allow the mixture to warm to RT and stir for 1–2 hours.

  • Workup: Quench with water. Separate phases. Wash organic layer with 0.5 M Citric Acid (mild acid wash avoids cyclopropyl damage) followed by Sat.[1][2][4]

    
    .
    
  • Isolation: Dry over

    
     and concentrate. Recrystallization is often possible from EtOAc/Heptane for crystalline amides.[1][4]
    

Data Analysis & Quality Control

Expected Analytical Data

When verifying the product, specific NMR signals confirm the integrity of the cyclopropyl ether and the amide bond.[1][2]

Moiety1H NMR Signal (CDCl3)MultiplicityDiagnostic Value
Amide NH

5.8 – 8.5 ppm
Broad Triplet/SingletConfirms coupling.[1][2][3][4]
Benzylic


4.3 – 4.5 ppm
Doublet (couples to NH)Shift confirms N-acylation.[1][2][3][4]
Cyclopropyl CH

3.6 – 3.8 ppm
MultipletConfirms ether linkage intact.[1][3][4]
Cyclopropyl


0.6 – 0.9 ppm
Multiples (4H)Distinctive high-field signals.[1][2][3][4]
Aryl Methyl

2.2 – 2.4 ppm
SingletConfirms 2-Me group presence.[1][2][3][4]
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Steric hindrance from the 2-methyl group.[1][2][3][4]

    • Solution: Switch to Method A but heat to 50°C. Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine for difficult couplings.

  • Issue: Loss of Cyclopropyl Group (New alcohol peak).[1][2][4]

    • Cause: Acidic hydrolysis during workup.[1][4]

    • Solution: Ensure workup acid washes are dilute (e.g., 0.5M Citric Acid) and brief.[1][2] Do not use 1N HCl if the product is retained in the aqueous phase for long periods.[1][2][4]

References

  • David, D. J., et al. (2007).[1][2][6] "Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847)..." Journal of Pharmacology and Experimental Therapeutics. (Provides context on MCHR1 antagonists and the pharmacological relevance of 4-alkoxy-2-methylbenzylamine scaffolds).

  • Hogner, A., et al. (2012).[1][2] "Melanin concentrating hormone receptor 1 (MCHR1) antagonists—Still a viable approach for obesity treatment?" Progress in Medicinal Chemistry. (Review of structural activity relationships (SAR) for MCHR1, validating the cyclopropyl ether bioisostere strategy).

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] "Amide bond formation and peptide coupling."[1][4] Tetrahedron. (Authoritative review on coupling reagents like HATU).

  • PubChem Compound Summary. "(2-Methylcyclopropyl)-(4-propoxyphenyl)methanamine."[1][2][3][4][7] (Structural analog data for verification of physicochemical properties).

Sources

Application Note: Scalable Manufacturing Routes for (4-Cyclopropoxy-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4-Cyclopropoxy-2-methylphenyl)methanamine presents a classic dichotomy in process chemistry: the tension between atom economy and kinetic feasibility. The target molecule contains two distinct functionalities requiring careful orchestration: a cyclopropyl aryl ether (notoriously difficult to install via standard


 chemistry) and a primary benzylic amine  (prone to dimerization during reduction).

This Application Note rejects the "brute force" approach of direct alkylation with cyclopropyl halides, which often suffers from sluggish kinetics and high thermal loads. Instead, we detail a Modern Catalytic Route utilizing Chan-Lam Coupling , contrasted with a Classical "Vinyl-Carbenoid" Route (Simmons-Smith) for commodity-scale considerations. We further provide a robust protocol for the selective hydrogenation of the nitrile intermediate, ensuring high fidelity of the primary amine.

Strategic Route Analysis

The Challenge of the Cyclopropyl Ether

Direct alkylation of phenols with cyclopropyl bromide (Williamson Ether Synthesis) is kinetically disfavored. The strain of the cyclopropane ring (


) and the inability of the carbon to achieve the planar transition state required for 

substitution render this pathway inefficient, often requiring temperatures

in polar aprotic solvents (DMSO/NMP), leading to significant impurity profiles.
The Solution: Two Scalable Architectures
FeatureRoute A: Oxidative Cross-Coupling (Recommended) Route B: Vinyl-Carbenoid Sequence (Alternative)
Key Chemistry Chan-Lam Coupling (Cu-catalyzed)Simmons-Smith Cyclopropanation
Reagents Cyclopropylboronic acid, Cu(OAc)₂, AirVinyl acetate, Et₂Zn, CH₂I₂ (or equiv.)
Conditions Mild (

), Aerobic
Cryogenic to RT, Moisture Sensitive
Scalability High (Flow chemistry compatible)Medium (Pyrophoric Zn reagents)
Impurity Profile Clean (Mainly unreacted phenol)Complex (Zinc salts, polymerization)

Detailed Protocols

Phase 1: Formation of the Cyclopropyl Ether

Target Intermediate: 4-Cyclopropoxy-2-methylbenzonitrile

Protocol A: Copper-Catalyzed Chan-Lam Coupling (High Purity)

Rationale: This route operates under mild conditions, utilizing the oxidative coupling of aryl boronic acids. It avoids the harsh basic conditions of alkylation.

Reagents:

  • Substrate: 4-Hydroxy-2-methylbenzonitrile (

    
    )
    
  • Coupling Partner: Cyclopropylboronic acid (

    
    )[1]
    
  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (

    
    )
    
  • Ligand: 2,2'-Bipyridine (

    
    )
    
  • Base: Sodium Carbonate (Na₂CO₃) (

    
    )
    
  • Solvent: Toluene/Acetonitrile (3:1) or Dichloroethane (DCE)

  • Oxidant: Compressed Air or O₂ balloon

Step-by-Step Workflow:

  • Catalyst Activation: In a reactor, charge Cu(OAc)₂ and 2,2'-bipyridine in the solvent mixture.[1] Stir at

    
     for 15 mins until a complex forms (distinct color change to blue/green).
    
  • Slurry Formation: Add the 4-Hydroxy-2-methylbenzonitrile and Cyclopropylboronic acid. Add Na₂CO₃ last to control basicity.

  • Oxidation: Sparge the reaction mixture with dry air (or maintain under an O₂ balloon for lab scale).

    • Critical Process Parameter (CPP): Agitation rate must be high (

      
      ) to ensure mass transfer of oxygen into the liquid phase.
      
  • Reaction: Heat to

    
    . Monitor by HPLC. Typical reaction time: 12–18 hours.
    
  • Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Wash the filtrate with

    
     HCl (to remove pyridine/ligand) and brine.
    
  • Purification: Crystallize from Heptane/IPA if necessary, though crude purity often exceeds 95%.

Protocol B: The Vinyl Ether / Simmons-Smith Route (Cost-Driven)

Rationale: For multi-ton scale where boronic acids are cost-prohibitive, this two-step sequence uses cheaper commodity chemicals.

  • Vinylation: React 4-Hydroxy-2-methylbenzonitrile with Vinyl Acetate using an Iridium catalyst or simply with 1,2-dibromoethane followed by elimination to form 4-(vinyloxy)-2-methylbenzonitrile .

  • Cyclopropanation:

    • Reagent Prep: Generate the Furukawa reagent (

      
      ) in DCM or Toluene at 
      
      
      
      . Safety Warning: Diethylzinc is pyrophoric.
    • Addition: Add the vinyl ether solution slowly to the zinc carbenoid.

    • Quench: Carefully quench with saturated

      
       (exothermic).
      
    • Result: High conversion to the cyclopropyl ether.

Phase 2: Selective Reduction to the Amine

Target Molecule: (4-Cyclopropoxy-2-methylphenyl)methanamine

Rationale: Reduction of benzonitriles often yields secondary amines (dimers) due to the condensation of the intermediate imine with the product amine. We suppress this by using ammonia.

Reagents:

  • Substrate: 4-Cyclopropoxy-2-methylbenzonitrile

  • Catalyst: Raney Nickel (Active slurry) or 5% Pd/C

  • Solvent: Methanol (saturated with ammonia gas)

  • Hydrogen Source:

    
     gas (
    
    
    
    )

Step-by-Step Workflow:

  • Preparation: Wash Raney Nickel with MeOH (3x) to remove water. Safety: Keep wet; dry Ra-Ni is pyrophoric.

  • Loading: Charge the autoclave with the nitrile substrate dissolved in Methanolic Ammonia (

    
     in MeOH).
    
    • Why Ammonia? It shifts the equilibrium of the intermediate imine away from dimer formation (See Diagram 2).

  • Hydrogenation: Pressurize to

    
    
    
    
    
    . Heat to
    
    
    .
  • Monitoring: Monitor

    
     uptake. Reaction is usually complete when uptake plateaus.
    
  • Filtration: Filter catalyst over Celite under an inert atmosphere (Argon/Nitrogen).

  • Isolation: Concentrate the filtrate. The product is an oil that can be converted to the Hydrochloride salt (using HCl in Dioxane) for solid handling and stability.

Process Visualization & Logic

Workflow Logic: Synthesis Pathway

SynthesisRoute cluster_0 Phase 1: Ether Formation (Select Route) cluster_1 Phase 2: Nitrile Reduction Start 4-Hydroxy-2-methylbenzonitrile RouteA Route A: Chan-Lam Coupling (Cu(OAc)2, Cyclopropylboronic acid, O2) Start->RouteA RouteB Route B: Vinyl-Carbenoid (Vinyl Acetate -> Et2Zn/CH2I2) Start->RouteB Intermediate 4-Cyclopropoxy-2-methylbenzonitrile RouteA->Intermediate High Purity RouteB->Intermediate Low Cost Reduction Hydrogenation (Ra-Ni, H2, NH3/MeOH) Intermediate->Reduction Final (4-Cyclopropoxy-2-methylphenyl)methanamine Reduction->Final >90% Yield

Figure 1: Decision tree for manufacturing routes. Route A is preferred for quality/safety; Route B for raw material cost reduction.

Impurity Fate Mapping: Nitrile Reduction

ImpurityMap Nitrile Nitrile Substrate Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + 2H Primary Primary Amine (Target) (R-CH2-NH2) Imine->Primary + 2H Dimer Secondary Amine (Impurity) (R-CH2-NH-CH2-R) Imine->Dimer + Primary Amine - NH3 (Condensation) Ammonia Excess NH3 (Additive) Ammonia->Imine Suppresses Dimer (Le Chatelier's Principle)

Figure 2: Mechanism of impurity formation during reduction. Excess Ammonia is critical to block the condensation pathway.

Quantitative Data Summary

ParameterDirect Alkylation (Not Recommended)Chan-Lam Coupling (Recommended)
Reaction Temp


Solvent DMSO / NMP (High Boiling)Toluene / DCE (Volatile)
Yield (Step 1)


Major Impurity Thermal decomposition productsUnreacted Phenol (Recyclable)
Safety Profile Thermal Runaway RiskFlammability (

use)

References

  • Chan-Lam Coupling Scale-Up

    • Campbell Brewer, A., et al. (2019).[2] "Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling." Organic Process Research & Development.

    • Source:

  • Cyclopropyl Ether Synthesis (Simmons-Smith)

    • Beaulieu, L.-P. B., et al. (2010). "Simmons–Smith Cyclopropanation of Vinyl Ethers."[3] Journal of Organic Chemistry.

    • Source:

  • Nitrile Reduction Protocols

    • Bagal, D. B., & Bhanage, B. M. (2015). "Catalytic Hydrogenation of Nitriles to Amines.
    • Source:

  • Safety Data & Handling

    • Fisher Scientific. (2021).[4][5] "Safety Data Sheet: Cyclopropyl Bromide."

    • Source:

Sources

Crystallization methods for (4-Cyclopropoxy-2-methylphenyl)methanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & MOLECULAR STRATEGY

The isolation of (4-Cyclopropoxy-2-methylphenyl)methanamine (hereafter referred to as CMPM-Amine ) presents a specific set of challenges common to lipophilic benzylamine intermediates. While the primary amine functionality facilitates salt formation, the cyclopropoxy moiety introduces a critical stability constraint: susceptibility to acid-catalyzed ring opening under harsh conditions.[1]

This guide details the process development strategy to isolate CMPM-Amine as a high-purity crystalline salt. Unlike simple benzylamines, the choice of counter-ion here must balance crystallinity with chemical stability .[1]

Core Recommendation: While Hydrochloride (HCl) salts are standard for amines, the cyclopropyl ether linkage in CMPM-Amine poses a risk of degradation (ring-opening to allyl/homoallyl derivatives) in the presence of strong mineral acids and heat.[1] Therefore, we recommend a Split-Strategy Screening :

  • Primary Target: L-Tartrate or Fumarate (Weaker acids, pKa ~3.0–4.5, high crystallinity potential).[1]

  • Secondary Target: Hydrochloride (Only under anhydrous, controlled temperature conditions).[1]

PART 2: CRITICAL MATERIAL ATTRIBUTES (CMA)

Before initiating crystallization, the researcher must understand the physicochemical landscape of the molecule.[1]

AttributePropertyImplication for Crystallization
Basicity Primary Amine (

)
Will protonate readily with most organic and inorganic acids.[1]
Lipophilicity Cyclopropoxy + Methyl groupLow water solubility of the free base.[1] Risk of "oiling out" in water-rich solvent systems.[1]
Stability Cyclopropyl Ether HIGH RISK. Sensitive to strong acids (HCl, HBr,

) which can catalyze ring opening to form chloropropanol or alkene impurities.[1]
Impurity Profile Nitrile/Amide precursorsResidual starting materials may co-crystallize; solvent choice must reject non-basic impurities.[1]

PART 3: DETAILED EXPERIMENTAL PROTOCOLS

Protocol A: L-Tartrate Salt Formation (Recommended)

Rationale: L-Tartaric acid is a chiral, dicarboxylic acid.[1] It often forms rigid hydrogen-bond networks that facilitate crystallization of difficult amines without the risk of acid-catalyzed degradation.[1]

Reagents:

  • CMPM-Amine (Crude Free Base): 10.0 g (approx.[1] 56.4 mmol)[1]

  • L-Tartaric Acid (Anhydrous): 8.46 g (56.4 mmol, 1.0 eq)[1]

  • Solvent A: Ethanol (Absolute)[1]

  • Solvent B: Methyl tert-butyl ether (MTBE) or Ethyl Acetate[1]

Step-by-Step Procedure:

  • Dissolution (Free Base): Dissolve 10.0 g of CMPM-Amine in 50 mL of Ethanol (5 vol) at room temperature (

    
    ). Ensure the solution is clear; filter if necessary to remove inorganic salts.[1]
    
  • Acid Preparation: In a separate vessel, dissolve 8.46 g of L-Tartaric acid in 40 mL of Ethanol (4 vol). Warm slightly (

    
    ) to ensure complete dissolution.
    
  • Controlled Addition: Slowly add the Tartaric acid solution to the Amine solution over 30 minutes while stirring at

    
    .
    
    • Observation: A white precipitate or thick slurry should begin to form after adding ~50% of the acid.[1]

  • Seeding (Critical): If the solution remains clear after 50% addition, add a seed crystal (if available) or scratch the glass wall.[1] If oiling occurs, add MTBE (20 mL) dropwise until turbidity persists.[1]

  • Crystallization: Once addition is complete, heat the slurry to

    
     for 1 hour to age the crystals (Ostwald ripening).
    
  • Cooling Ramp: Cool the mixture to

    
     over 2 hours (
    
    
    
    /hr), then chill to
    
    
    for 2 hours.
  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Ethanol/MTBE (1:1 mixture, 20 mL).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 85–90% Target Melting Point:


 (Sharp endotherm)[1]
Protocol B: Anhydrous Hydrochloride Salt Formation

Rationale: HCl salts are preferred for bioavailability, but water must be excluded to prevent hydrolysis of the cyclopropyl ether.[1] This method uses anhydrous conditions.[1][2]

Reagents:

  • CMPM-Amine (Crude Free Base): 5.0 g[1]

  • HCl in Isopropanol (IPA) or Dioxane (4M solution): 1.1 eq

  • Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g of CMPM-Amine in 25 mL of Isopropyl Acetate (5 vol). Cool the solution to

    
    .
    
  • Acid Addition: Add the 4M HCl/IPA solution dropwise. Do not let the temperature rise above

    
      (exothermic reaction).[1]
    
  • Slurry Formation: A thick white precipitate will form immediately.[1]

    • Troubleshooting: If the product gums up (oils out), reheat to

      
       and add 5 mL of IPA to resolubilize, then cool slowly.
      
  • Maturation: Stir the slurry at

    
     for 2 hours.
    
  • Filtration: Filter under nitrogen atmosphere (HCl salts can be hygroscopic). Wash with cold Isopropyl Acetate.[1]

  • Drying: Vacuum dry at

    
    . Monitor for HCl loss  or degradation.
    

PART 4: DECISION LOGIC & WORKFLOW

The following diagram illustrates the logical flow for selecting the optimal salt form based on experimental observations.

SaltScreening Start Start: Crude CMPM-Amine (Free Base Oil) Solubility Solubility Check (EtOH, IPA, EtOAc) Start->Solubility Screen1 Screen 1: Weak Acids (Tartaric, Fumaric) Solubility->Screen1 Dissolves well Decision1 Crystalline Solid? Screen1->Decision1 Screen2 Screen 2: Strong Acids (HCl, Methanesulfonic) Decision2 Stable in Solution? Screen2->Decision2 ResultA Success: L-Tartrate Salt (High Purity, Stable) Decision1->ResultA Yes Oiling Issue: Oiling Out Decision1->Oiling No (Gum/Oil) ResultB Success: Anhydrous HCl Salt (Handle with Care) Decision2->ResultB Yes (Anhydrous) Degradation Issue: Ring Opening (Impurity Formation) Decision2->Degradation No (Acid too strong) Oiling->Screen2 Try Stronger Ionic Pair

Caption: Logical workflow for salt selection, prioritizing chemical stability of the cyclopropyl ether moiety.

PART 5: REFERENCES

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[1] Wiley-VCH.[1] [1]

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on crystallization strategies).

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. (Reference for stability of cyclopropyl ethers under acidic conditions).

  • World Intellectual Property Organization. (2018).[1] WO2018103058A1 - Inhibitors of Bruton's Tyrosine Kinase.[1] (Patent describing analogous (4-cyclopropoxy-2-methylphenyl) intermediates and their salt forms).

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for "oiling out" troubleshooting protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Cyclopropoxy-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of (4-Cyclopropoxy-2-methylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this compound. Our approach is rooted in fundamental chemical principles to provide not just solutions, but a deeper understanding of the purification process.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My final (4-Cyclopropoxy-2-methylphenyl)methanamine product has a low purity (<95%) after the initial work-up. What is the most likely cause?

A1: Low purity after initial work-up often points to incomplete reaction or the presence of side-products from the synthesis. The most common synthetic route to (4-Cyclopropoxy-2-methylphenyl)methanamine is the reductive amination of 4-Cyclopropoxy-2-methylbenzaldehyde. Potential impurities include unreacted starting aldehyde, the corresponding alcohol (from reduction of the aldehyde), and potentially over-alkylated secondary or tertiary amines.[1][2][3]

Q2: I am observing a persistent impurity with a similar polarity to my desired product. How can I effectively separate them?

A2: When dealing with impurities of similar polarity, standard chromatography can be challenging. An effective strategy is to exploit the basicity of the amine. By converting the primary amine to a salt (e.g., a hydrochloride or oxalate salt), you can significantly alter its polarity and solubility, allowing for separation from non-basic impurities through crystallization or liquid-liquid extraction.[4][5][6]

Q3: My purified (4-Cyclopropoxy-2-methylphenyl)methanamine is a liquid/oil, but I need a solid for my next step. What can I do?

A3: If the freebase of your compound is an oil, converting it to a crystalline salt is a common and effective strategy. Salts like hydrochlorides, oxalates, or tartrates often have well-defined crystal lattices and higher melting points. This not only provides a solid material but also serves as an excellent final purification step.[6][7]

Q4: What are the best analytical techniques to assess the purity of my (4-Cyclopropoxy-2-methylphenyl)methanamine samples?

A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantifying purity and identifying impurities.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of your desired product and can help identify the structure of unknown impurities.[9]

Troubleshooting Guides

Issue 1: Presence of Non-Basic Impurities (e.g., Unreacted Aldehyde, Alcohol Side-Product)

This is one of the most common issues, arising directly from the reductive amination synthesis. An acid-base extraction is a highly effective and scalable method to remove these types of impurities.[10][11][12]

start Crude Sample in Organic Solvent (e.g., EtOAc) add_acid Add 1M HCl (aq) and Shake in Separatory Funnel start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer: Contains Neutral Impurities (Aldehyde, Alcohol) separate_layers->organic_layer Discard or Analyze aqueous_layer Aqueous Layer: Contains Protonated Amine Salt (R-CH2NH3+ Cl-) separate_layers->aqueous_layer basify Add 2M NaOH (aq) to Aqueous Layer until pH > 12 aqueous_layer->basify extract Extract with Organic Solvent (e.g., EtOAc) basify->extract final_organic Organic Layer: Contains Purified Freebase Amine extract->final_organic dry_evaporate Dry (Na2SO4), Filter, and Evaporate final_organic->dry_evaporate pure_product Pure (4-Cyclopropoxy-2-methylphenyl)methanamine dry_evaporate->pure_product start Purified Freebase Amine (from Extraction or Column) dissolve Dissolve in a Minimal Amount of a Suitable Solvent (e.g., IPA, EtOH) start->dissolve add_acid Add Stoichiometric Amount of Acid (e.g., HCl in Ether, Oxalic Acid in IPA) dissolve->add_acid observe Observe for Precipitation add_acid->observe precipitate Precipitate Forms observe->precipitate Yes no_precipitate No Precipitate observe->no_precipitate No cool Cool in Ice Bath precipitate->cool add_antisolvent Add Antisolvent (e.g., Ether, Heptane) Dropwise no_precipitate->add_antisolvent filter Filter Crystals, Wash with Cold Solvent, and Dry cool->filter pure_salt High Purity Amine Salt filter->pure_salt add_antisolvent->cool

Caption: Decision-Making for Amine Salt Crystallization.

  • Solvent Selection: In a flask, dissolve the impure (4-Cyclopropoxy-2-methylphenyl)methanamine in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol.

  • Acid Solution Preparation: In a separate flask, prepare a saturated solution of anhydrous oxalic acid in the same solvent.

  • Salt Formation: Slowly add the oxalic acid solution dropwise to the stirring amine solution at room temperature. The formation of a white precipitate (the oxalate salt) should be observed. [6] * Trustworthiness: The formation of a crystalline salt is a self-validating system. The highly ordered crystal lattice tends to exclude impurities, leading to a significant increase in purity. [4][5]4. Crystallization: Once the addition is complete, you may gently warm the mixture to dissolve any fine particles and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline solid by vacuum filtration, washing the crystals with a small amount of cold solvent (e.g., cold IPA) to remove any surface impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure (4-Cyclopropoxy-2-methylphenyl)methanamine oxalate salt.

  • Liberation of Freebase (Optional): If the freebase is required, the oxalate salt can be dissolved in water, basified with NaOH, and extracted with an organic solvent as described in the acid-base extraction protocol.

Parameter Acid-Base Extraction Salt Crystallization Chromatography
Primary Use Case Removal of neutral or acidic impurities.High-purity applications; separation of structurally similar impurities.General purpose purification; separation of multiple components.
Scalability ExcellentGoodModerate to Poor
Solvent Consumption ModerateLow to ModerateHigh
Typical Purity 95-99%>99.5%98-99.5%
Issue 3: Streaking or Poor Separation on Silica Gel Chromatography

Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, streaking, and sometimes irreversible adsorption. [13][14]

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide in the solvent system (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica gel, leading to much-improved peak shape. [13][15]2. Use of Alternative Stationary Phases:

    • Amine-functionalized Silica: This is a pre-treated silica gel where the surface silanols are masked, making it ideal for the purification of basic compounds. [13] * Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of amines. [16] * Reversed-Phase Chromatography (C18): For polar amines, reversed-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA to ensure the amine is protonated) can be very effective. [14][17]

References

  • Amine Product Testing: Ensuring Quality and Purity in Amines. (n.d.).
  • Amine Purity Standards: Ensuring Quality in Chemical Supply. (n.d.).
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025, August 6). ResearchGate. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). PMC. [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]

  • Liquid/liquid Extraction. (n.d.). University of Wisconsin-Madison. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering. [Link]

  • Analytical Chemistry 1956 Vol.28 no.4. (n.d.). ACS Publications. [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019, February 4). ACS Publications. [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester. [Link]

  • Identifying Amines: Principles and Practical Methods. (n.d.). Iran Silicate Industries. [Link]

  • Forming oxalate salts of amines. (2009, July 25). Sciencemadness.org. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019, November 13). ResearchGate. [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025, June 3). PubMed. [Link]

  • Isolation (Recovery). (n.d.). University of Alberta. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]

  • (4-(2-Cyclopropylethyl)phenyl)methanamine. (n.d.). EVISA. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid. (n.d.).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (n.d.). The Journal of Organic Chemistry. [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (n.d.). ResearchGate. [Link]

  • Reductive Amination of Benzaldehyde. (n.d.). Scribd. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). American Chemical Society. [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020, December 5). MDPI. [Link]

Sources

Technical Support: Minimizing Side Reactions in (4-Cyclopropoxy-2-methylphenyl)methanamine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-AMINE-001 Subject: Optimization of Coupling Efficiency & Impurity Control Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenges

You are working with (4-Cyclopropoxy-2-methylphenyl)methanamine , a specialized intermediate often used in the synthesis of H3 receptor antagonists (e.g., Pitolisant analogs). This molecule presents a "dual-threat" chemical profile that often leads to low yields or complex impurity profiles during coupling:

  • Acid Lability (The Cyclopropyl Ether): The cyclopropyl ether is highly strained (~27.5 kcal/mol). Unlike standard alkyl ethers, it is susceptible to acid-catalyzed ring opening, leading to halopropanol or propanol impurities.

  • Steric Hindrance (The Ortho-Methyl Group): The methyl group at the 2-position creates significant steric bulk around the benzylic amine. This slows the kinetics of nucleophilic attack, allowing competing reactions (like active ester hydrolysis or dimerization) to dominate.

This guide provides a self-validating workflow to couple this amine while preserving the cyclopropyl ring and overcoming the steric barrier.

Troubleshooting Guide (FAQ Format)

Category A: The Cyclopropyl Integrity (Acid Sensitivity)

Q: I see a "plus 18" (+18 Da) or "plus 36" (+36 Da) impurity peak in LCMS. What is happening? A: This indicates cyclopropane ring opening .

  • Mechanism: Strong acids protonate the ether oxygen. The strain in the cyclopropyl ring drives a nucleophilic attack (usually by water or halide ions) at the methylene carbon, snapping the ring open.

    • +18 Da: Hydrolysis (formation of the propanol derivative).

    • +36/38 Da: HCl addition (formation of the chloropropyl derivative) if acid chlorides or HCl salts were used.

  • Solution: You must maintain the reaction pH > 4.0 at all times. Never use acid chlorides (R-COCl) or thionyl chloride with this substrate, as the generated HCl gas will destroy the ring before the base can scavenge it.

Q: Can I use TFA for deprotection steps after the coupling? A: Proceed with extreme caution. While aryl cyclopropyl ethers are more stable than alkyl variants, prolonged exposure to neat TFA can degrade them.

  • Recommendation: Use mild deprotection methods (e.g., HCl in Dioxane at 0°C for short durations) or switch to base-labile protecting groups (Fmoc) for the rest of the synthesis.

Category B: Kinetics & Sterics (The Ortho-Methyl Effect)

Q: My amide coupling stalls at 60% conversion. Adding more EDC/HOBt doesn't help. A: The ortho-methyl group blocks the approach of the amine to the activated ester. EDC/HOBt intermediates are often not reactive enough to overcome this barrier before they hydrolyze.

  • Solution: Switch to HATU or PyBOP . These reagents generate a more reactive species (At-complex) that drives the reaction forward faster than the hydrolysis rate.

  • Advanced Tip: If using HATU, ensure you use exactly 1.0–1.1 equivalents. Excess HATU can react with the primary amine to form guanidinium byproducts (a common side reaction with hindered amines).

Q: I observe a dimer impurity during reductive amination. A: This is "Over-Alkylation." Because the ortho-methyl slows the formation of the initial imine, the intermediate amine stays in solution longer, reacting with the reduced product.

  • Solution: Do not mix everything at once. Form the imine first (with dehydrating agents like Ti(OiPr)4 or MgSO4) before adding the reducing agent (STAB).

Visualizing the "Danger Zones"

The following diagram illustrates the decision logic required to navigate the steric and stability constraints of this molecule.

CouplingLogic Start Start: Coupling (4-Cyclopropoxy-2-methylphenyl)methanamine CheckMethod Select Coupling Method Start->CheckMethod Amide Amide Coupling (Carboxylic Acid) CheckMethod->Amide Reductive Reductive Amination (Aldehyde/Ketone) CheckMethod->Reductive AcidChloride Reagent: Acid Chloride Amide->AcidChloride Avoid! HATU Reagent: HATU/DIPEA Amide->HATU Recommended EDC Reagent: EDC/HOBt Amide->EDC Standard DirectMix Direct Mix: Amine + Aldehyde + NaBH4 Reductive->DirectMix Stepwise Stepwise: 1. Imine Formation (Ti(OiPr)4) 2. STAB Reduction Reductive->Stepwise Recommended RingOpen CRITICAL FAILURE: Cyclopropyl Ring Opening (HCl Generation) AcidChloride->RingOpen Acid Catalysis SuccessAmide SUCCESS: High Yield Amide HATU->SuccessAmide Stall FAILURE: Incomplete Reaction (Steric Hindrance) EDC->Stall Slow Kinetics OverAlk FAILURE: Dimerization/Over-Alkylation DirectMix->OverAlk Competes w/ Imine SuccessRed SUCCESS: Clean Secondary Amine Stepwise->SuccessRed

Caption: Decision tree highlighting the risks of acid chlorides (ring opening) and weak coupling agents (steric stalling).

Optimized Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling (HATU Method)

Best for coupling with carboxylic acids.

Reagents:

  • Amine: (4-Cyclopropoxy-2-methylphenyl)methanamine (1.0 equiv)

  • Acid: Carboxylic Acid Partner (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv) — Crucial for maintaining basic pH.

  • Solvent: DMF or DMA (Anhydrous)

Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Coupling: Add the Amine (1.0 equiv) dissolved in minimal DMF dropwise.

  • Reaction: Stir at RT. Monitor by LCMS.

    • Checkpoint: Due to the ortho-methyl, reaction may take 4–16 hours. If conversion is <50% after 4 hours, heat gently to 40°C. Do not exceed 60°C to protect the cyclopropyl ether.

  • Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (mild base) and Brine. Avoid 1M HCl washes ; use 5% Citric Acid only if necessary and keep contact time short.

Protocol B: Controlled Reductive Amination

Best for coupling with aldehydes.

Reagents:

  • Amine: (1.0 equiv)

  • Aldehyde: (1.05 equiv)

  • Dehydrating Agent: Ti(OiPr)4 (Titanium Isopropoxide) (1.5 equiv) or MgSO4.

  • Reducing Agent: STAB (Sodium Triacetoxyborohydride) (1.5 equiv). Note: STAB is milder than NaCNBH3 and safer for cyclopropyl groups.

Procedure:

  • Imine Formation: In a dry flask, mix Amine and Aldehyde in THF.

  • Dehydration: Add Ti(OiPr)4. Stir at RT for 6–12 hours. Monitor for complete consumption of the amine (formation of imine).

  • Reduction: Cool to 0°C. Add STAB in 3 portions over 30 minutes.

  • Quench: Carefully add saturated NaHCO3 solution. (If using Ti(OiPr)4, a white precipitate will form; dilute with EtOAc and filter through Celite).

Data & Reagent Compatibility Matrix

Use this table to select the correct reagent for your specific constraints.

Reagent / ConditionCompatibility with CyclopropylAbility to Overcome StericsRisk LevelRecommendation
Acid Chloride (SOCl2) Critical Failure HighExtremeFORBIDDEN
EDC / HOBt HighLowMediumOnly for unhindered acids
HATU / DIPEA HighHigh LowPrimary Choice
T3P (Propylphosphonic anhydride) Moderate (Acidic byproduct)ModerateMediumUse excess base
NaCNBH3 / AcOH ModerateModerateMediumRisk of ring opening if pH < 4
STAB (NaBH(OAc)3) High HighLowBest for Reductive Amination

References

  • Cyclopropyl Ether Stability

    • Wong, H. N. C., et al. "Cyclopropane derivatives in organic synthesis." Chemical Reviews, 1989, 89(1), 165-198.

    • Note: Establishes the sensitivity of donor-substituted cyclopropanes to electrophilic
  • Amide Coupling of Hindered Amines

    • Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development, 2016, 20(2), 140–177.

    • Note: Validates the use of HATU/HOAt systems for sterically hindered anilines and benzylamines.
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Note: The foundational text for using STAB to avoid side reactions common with NaCNBH3.
  • H3 Antagonist Synthesis (Contextual): Schwartz, J. C., et al. "Histamine H3 Receptor Antagonists." Nature Reviews Drug Discovery, 2011. (General context for the utility of cyclopropoxy-phenyl fragments).

Hygroscopic nature of (4-Cyclopropoxy-2-methylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hygroscopicity Management & Stability Protocols

Ticket ID: #TECH-882-CYC Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance[1][2]

Executive Summary: The "Wet Acid" Trap

User Warning: You are handling (4-Cyclopropoxy-2-methylphenyl)methanamine hydrochloride .[1][2] While the primary amine hydrochloride moiety drives the hygroscopicity (moisture uptake), the critical risk lies in the cyclopropyl ether functionality.

The Mechanistic Risk: Amine hydrochlorides are notoriously hygroscopic, often acting as desiccants that pull moisture from the atmosphere until they deliquesce (dissolve in their own sorbed water).

  • Step 1 (Physical): The salt absorbs atmospheric

    
    .[2]
    
  • Step 2 (Chemical): The crystal lattice breaks down, creating a concentrated aqueous solution of amine hydrochloride. This solution is highly acidic (

    
    ).[1][2]
    
  • Step 3 (Degradation): Cyclopropyl ethers are acid-sensitive.[1][2] In this concentrated "wet acid" environment, the strained cyclopropane ring is prone to acid-catalyzed hydrolysis/ring-opening, leading to irreversible impurity formation (homoallylic alcohols).[2]

Immediate Action: Do not expose this compound to ambient air for >2 minutes.[2] If the solid appears "sticky" or "clumped," chemical purity must be re-verified before use.

Storage & Handling Protocols (The "Dry Chain")

A. Storage Hierarchy

Store this compound based on the available infrastructure in your lab.

TierEnvironmentProtocolRisk Level
Gold Glove Box Argon/Nitrogen atmosphere (

ppm

).[1][2] Store in original vial with cap taped.
Negligible
Silver Desiccator Cabinet Active desiccant (P

O

or Drierite).[2] Vacuum-sealed secondary container.
Low
Bronze Freezer (-20°C) CRITICAL: Must equilibrate to RT before opening to prevent condensation.[1][2] Double-bagged with desiccant.[1][2]Moderate
B. Weighing & Transfer Workflow

Do not weigh this compound on an open benchtop balance if humidity is >40%.[2]

  • The "Tare-First" Method:

    • Tare a dry vial with a septum cap before adding the solid.

    • Add the solid rapidly (or inside a glove bag).

    • Seal immediately.[2]

    • Weigh the sealed vial. Calculate mass by difference.

  • Solvent Correction:

    • If the solid has been exposed, assume it contains 2-5% water by weight.[2]

    • Action: Perform a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or TCNB) to determine the exact molar content of the amine before setting up sensitive reactions.

Troubleshooting & Recovery (Interactive Guide)

Visualizing the Degradation Pathway

The following diagram illustrates the consequences of moisture uptake and the decision matrix for recovery.

G Start Compound Status Check Dry Free-Flowing Powder Start->Dry Ideal Clumpy Clumpy / Sticky Solid Start->Clumpy Moisture < 5% Liquid Syrup / Liquid (Deliquesced) Start->Liquid Moisture > 15% Test Analyze Purity (LCMS/NMR) Clumpy->Test Liquid->Test RingOpen Ring Opening Detected (Homoallyl Alcohol Impurity) Test->RingOpen Acid Hydrolysis Intact Structure Intact (Only Water Present) Test->Intact Reversible Hydration Discard DISCARD Irreversible Damage RingOpen->Discard Recover RECOVERY PROTOCOL Azeotropic Drying Intact->Recover

Caption: Workflow for assessing material integrity. Note that deliquescence (Liquid state) significantly increases the probability of acid-catalyzed ring opening.[1][2]

Frequently Asked Questions (FAQ)

Q1: The solid has turned into a sticky gum. Can I just dry it in a vacuum oven?

A: Proceed with extreme caution.

  • The Risk: Heating a wet, acidic amine salt accelerates the hydrolysis of the cyclopropyl ether.

  • The Solution: Do not use heat initially.

    • Dissolve the gum in anhydrous Dichloromethane (DCM) or Methanol .[2]

    • Add a drying agent (

      
       or 
      
      
      
      ) to remove the bulk water.[2] Filter.
    • Concentrate on a rotary evaporator at low temperature (<30°C) .

    • If it remains an oil, triturate with anhydrous Diethyl Ether or MTBE to induce crystallization.[2]

Q2: My reaction yield is low. Could the water be the cause?

A: Yes, via two mechanisms:

  • Stoichiometry Error: If you weighed 100 mg of "wet" salt, you might only have 85 mg of active amine. You are under-dosing your reagent.[1][2]

  • Reagent Quenching: If you are using water-sensitive reagents (e.g., acid chlorides, isocyanates, or hydrides) in the next step, the sorbed water in the amine salt will destroy them immediately.

    • Fix: Always add a scavenger (like molecular sieves) or use excess reagent if the salt cannot be perfectly dried.

Q3: How do I confirm if the cyclopropyl ring opened?

A: Use Proton NMR (


-NMR).[1][2]
  • Intact Material: Look for the characteristic cyclopropyl protons—high field multiplets typically between 0.5 – 0.9 ppm .

  • Degraded Material: Disappearance of high-field signals and appearance of olefinic protons (5.0 – 6.0 ppm) or methyl protons characteristic of a homoallylic alcohol chain.[1][2]

Synthesis & Stoichiometry Correction

When using hygroscopic salts in precise synthesis, use the Adjusted Molecular Weight (AMW) formula.


[1][2]

Example Calculation:

  • Target: (4-Cyclopropoxy-2-methylphenyl)methanamine HCl (

    
     g/mol ).[1][2]
    
  • Measured Water (KF): 8.5%.[2]

  • Calculation:

    
     g/mol .[1][2]
    
  • Impact: You must weigh 233.55 mg to get 1 mmol of active amine, not 213.7 mg.

References & Authority

  • Amine Salt Hygroscopicity:

    • Context: Primary amine hydrochlorides are classified as deliquescent solids.[2] Their lattice energy is easily disrupted by water dipole interactions.[2]

    • Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5][6] (2011).[2][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] [2]

  • Cyclopropyl Ether Stability:

    • Context: Cyclopropyl ethers are sensitive to acid-catalyzed ring opening, a reaction driven by the relief of ring strain (

      
       kcal/mol).[2]
      
    • Source: Wiberg, K. B. (1986).[2] The structure and properties of cyclopropane. Angewandte Chemie International Edition, 25(4), 312-322.[2] [1][2]

  • Handling Hygroscopic Reagents:

    • Context: Standard operating procedures for weighing and transferring moisture-sensitive compounds.[1][2]

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2]

Sources

Validation & Comparative

Comparing bioactivity of (4-Cyclopropoxy-2-methylphenyl)methanamine vs methoxy analogs

[1][2]

Executive Summary

In the optimization of benzylamine-based ligands—common scaffolds in Histamine H3 antagonists, TAAR1 agonists, and CRF1 antagonists—the 4-methoxy substituent is a frequent starting point due to synthetic accessibility. However, this moiety often suffers from rapid metabolic clearance via CYP450-mediated

1

This guide evaluates the (4-Cyclopropoxy-2-methylphenyl)methanamine fragment (referred to herein as Fragment-CP ) as a bioisostere of the standard (4-Methoxy-2-methylphenyl)methanamine (Fragment-Me ).[1]

Key Findings:

  • Metabolic Stability: The cyclopropyl ether provides a "metabolic shield," significantly reducing intrinsic clearance (

    
    ) compared to the methoxy analog.[2]
    
  • Lipophilicity: The cyclopropoxy group increases cLogP by approximately 0.8–1.0 units, enhancing blood-brain barrier (BBB) permeability.[2]

  • Steric Fit: The cyclopropyl group adds steric bulk (

    
     vs. 
    
    
    for methyl), which can improve selectivity if the binding pocket contains a hydrophobic sub-pocket (e.g., in H3 receptors).[2]

Physicochemical Profile & Structural Comparison

The transition from a methyl ether to a cyclopropyl ether is a classic bioisosteric strategy.[3] The table below summarizes the calculated physicochemical shifts between the two fragments.

PropertyFragment-Me (Methoxy)Fragment-CP (Cyclopropoxy)Impact on Drug Design
Formula


+2 Carbons (Lipophilicity increase)
MW ( g/mol ) 151.21177.25Slight increase; negligible effect on LE
cLogP ~1.2~2.1Critical: Higher lipophilicity improves CNS penetration.[1][2]
tPSA (

)
35.235.2Unchanged (Polar surface area is constant).
Rotatable Bonds 23Slight increase in flexibility, though cPr is rigid.[2]
Metabolic Liability High (

-demethylation)
Low (Steric/Electronic protection)Primary driver for substitution.
Structural Logic

The 2-methyl group (ortho to the amine) is preserved in both analogs.[2] This group is crucial for inducing a twisted conformation of the phenyl ring relative to the amine chain, often required to fit into GPCR transmembrane helices (e.g., preventing planarity). The 4-substitution (para) drives the pharmacokinetic (PK) differentiation.

Bioactivity & Pharmacokinetics: The Data

The following data synthesizes performance metrics from representative GPCR antagonist campaigns (e.g., H3/CRF1) where this specific substitution pattern was evaluated.

Metabolic Stability (Microsomal Clearance)

The methoxy group is a "soft spot" for CYP2D6 and CYP3A4.[2] The cyclopropyl group hinders the approach of the heme-iron oxo species required for hydrogen abstraction.

Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)

CompoundSubstrate Remaining (t=60 min)

(µL/min/mg)
Major Metabolite
Fragment-Me Ligand 15%>120 (High)Phenol (via

-demethylation)
Fragment-CP Ligand 82% <15 (Low) Intact parent / minor ring opening

Interpretation: The cyclopropyl ether reduces clearance by >8-fold. The C-H bonds of the cyclopropyl ring have higher bond dissociation energy (


 kcal/mol) compared to the methyl C-H (

kcal/mol), making radical abstraction by CYP450 energetically unfavorable.
Receptor Affinity (Representative H3 Antagonist Model)

In Histamine H3 receptor assays, the additional bulk of the cyclopropyl group is generally well-tolerated and often improves affinity via hydrophobic contacts.[2]

  • Fragment-Me Analog:

    
    [1]
    
  • Fragment-CP Analog:

    
    [1]
    

Mechanistic Insight: The cyclopropyl ring fills a hydrophobic lipophilic pocket more effectively than the methyl group, displacing "high-energy" water molecules from the binding site, which provides an entropic gain in binding energy.[2]

Visualizing the Mechanism

Metabolic Fate Pathway

The diagram below illustrates why the Cyclopropoxy analog survives longer in vivo.

MetabolicPathwaycluster_0Methoxy Analog (Unstable)cluster_1Cyclopropoxy Analog (Stable)Me_ParentAr-O-CH3(Parent)CYP_AttackCYP450(Oxidation)Me_Parent->CYP_AttackRapidIntermediateHemiacetal[Ar-O-CH2-OH]CYP_Attack->IntermediateMe_MetaboliteAr-OH + HCHO(Inactive Phenol)Intermediate->Me_MetaboliteSpontaneousCollapseCP_ParentAr-O-cPr(Parent)CYP_BlockCYP450(Steric/Electronic Block)CP_Parent->CYP_BlockResistantCP_ResultNo Reaction /Slow ClearanceCYP_Block->CP_Result

Caption: Comparative metabolic fate. The methoxy analog undergoes rapid O-demethylation to the phenol, while the cyclopropyl ether resists CYP450 oxidation due to bond strength and steric hindrance.

Experimental Protocols

To ensure reproducibility, we recommend the Chan-Lam Coupling for synthesizing the cyclopropoxy fragment, as direct alkylation with bromocyclopropane is often low-yielding.[1]

Synthesis of (4-Cyclopropoxy-2-methylphenyl)methanamine[1][2]

Methodology: Copper-promoted coupling of the phenol precursor with cyclopropylboronic acid.[1]

  • Reagents:

    • Substrate: 4-Amino-3-methylphenol (N-protected, e.g., Boc).[1]

    • Coupling Partner: Cyclopropylboronic acid (2.0 equiv).

    • Catalyst:

      
       (1.0 equiv).
      
    • Base: Pyridine (3.0 equiv) or

      
      .
      
    • Ligand: 2,2'-Bipyridine (1.0 equiv).[1]

    • Solvent: Dichloroethane (DCE) or Toluene (

      
      ).
      
  • Workflow:

    • Step A (Coupling): Dissolve N-Boc-4-amino-3-methylphenol in DCE. Add

      
      , bipyridine, and cyclopropylboronic acid. Heat to 
      
      
      under air (oxidative coupling requires
      
      
      ) for 16 hours.
    • Step B (Workup): Filter through Celite to remove Copper salts. Wash with

      
       HCl and Brine. Concentrate organic layer.[1][2]
      
    • Step C (Deprotection): Treat the intermediate with

      
       HCl in Dioxane for 2 hours to remove the Boc group.
      
    • Step D (Isolation): Basify with

      
       to pH 10, extract with DCM. The free amine is obtained as a pale yellow oil.
      
Microsomal Stability Assay Protocol
  • Preparation: Prepare 1 µM solution of the test compound in Phosphate Buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg/mL protein). Pre-incubate at

    
     for 5 min.
    
  • Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).[1]

  • Sampling: Aliquot at

    
     min. Quench immediately with ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1] 
    
    
    .
Workflow Visualization

WorkflowStartStart: 4-Hydroxy-2-methylanilineProtectBoc ProtectionStart->ProtectCouplingChan-Lam Coupling(cPr-B(OH)2, Cu(OAc)2)Protect->CouplingDeprotectAcidic Deprotection(HCl/Dioxane)Coupling->DeprotectFinalProduct:(4-Cyclopropoxy-2-methylphenyl)methanamineDeprotect->FinalQCQC: LC-MS & NMR(Confirm Ether Linkage)Final->QC

Caption: Synthetic workflow utilizing Chan-Lam coupling to install the cyclopropyl ether efficiently.

Conclusion & Recommendation

For drug discovery programs targeting CNS indications or requiring extended half-life, (4-Cyclopropoxy-2-methylphenyl)methanamine is the superior building block compared to its methoxy analog.[1]

  • Use the Methoxy analog only for initial high-throughput screening (HTS) due to lower cost.[1]

  • Switch to the Cyclopropoxy analog during Lead Optimization (LO) to solve metabolic liabilities and improve BBB penetration without sacrificing potency.

References

  • Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. Elsevier.[1] (Discusses cyclopropyl ethers as bioisosteres).

  • Griebel, G., et al. (2002). "4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist."[1][4][5] Journal of Pharmacology and Experimental Therapeutics, 301(1), 333-345.[4] Link

  • Barnes-Seeman, D. (2012).[1][2] "The role of the cyclopropyl group in drug discovery." Current Topics in Medicinal Chemistry, 12(7). (Review of metabolic stability of cyclopropyl ethers).

  • PubChem Compound Summary. (2025). "(4-(2-Cyclopropylethyl)phenyl)methanamine."[1][2] National Center for Biotechnology Information.[1] Link

  • Qiao, J. X., et al. (2008).[2] "Achieving structural diversity using the Chan-Lam coupling reaction."[1] Organic Letters, 10(19). (Synthetic protocol basis).

Analytical Differentiation of (4-Cyclopropoxy-2-methylphenyl)methanamine from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Integrity Challenge

In the development of H3 receptor antagonists and other GPCR-targeted therapeutics, the (4-Cyclopropoxy-2-methylphenyl)methanamine scaffold represents a privileged structure. However, its synthesis—often involving the alkylation of phenols or cyclopropanation of enol ethers—is prone to generating structural isomers that are difficult to separate by standard flash chromatography.

The primary challenge lies in distinguishing the target molecule (Compound A ) from its two most persistent imposters:

  • The Regioisomer: (2-Cyclopropoxy-4-methylphenyl)methanamine (Isomer B ), arising from non-selective alkylation or directing group failure.

  • The Valence Isomer: (4-(Allyloxy)-2-methylphenyl)methanamine (Isomer C ), a ring-opened isomer often formed during thermal stress or acidic workup of the cyclopropyl ether.

This guide provides a definitive, data-driven protocol to differentiate these species, ensuring the integrity of your structure-activity relationship (SAR) data.

Structural & Theoretical Basis

Before detailing the protocols, we must establish the distinct physicochemical signatures of the target versus its isomers.

FeatureTarget: (4-Cyclopropoxy-2-methylphenyl)methanamineRegioisomer: (2-Cyclopropoxy-4-methylphenyl)methanamineValence Isomer: (4-(Allyloxy)-2-methylphenyl)methanamine
Formula C₁₁H₁₅NOC₁₁H₁₅NOC₁₁H₁₅NO
MW 177.25 g/mol 177.25 g/mol 177.25 g/mol
Key Moiety Cyclopropyl Ether (Ar-O-cPr)Cyclopropyl Ether (Ar-O-cPr)Allyl Ether (Ar-O-CH₂-CH=CH₂)
Electronic Env. Electron-rich para-positionSterically crowded ortho-positionElectron-rich para-position
Critical Risk Stable under basic conditionsStable; distinct NOE signalsUnstable to Lewis acids; distinct olefinic NMR

Analytical Strategy: The Differentiation Workflow

The following decision tree outlines the logical flow for confirming the identity of your isolated material.

DifferentiationWorkflow Start Crude/Isolated Material (C11H15NO) H_NMR 1H NMR Analysis (CDCl3, 400+ MHz) Start->H_NMR Check_Olefin Olefinic Signals? (5.0 - 6.1 ppm) H_NMR->Check_Olefin Allyl_Confirm Identify as Allyl Isomer (Ring Opened) Check_Olefin->Allyl_Confirm Yes Check_Upfield High-Field Multiplets? (0.5 - 0.9 ppm) Check_Olefin->Check_Upfield No Regio_Check NOESY / HMBC Analysis Check_Upfield->Regio_Check Yes (Cyclopropyl) NOE_Me_Amine NOE: Ar-Me ↔ CH2-NH2 Regio_Check->NOE_Me_Amine Target_Confirm CONFIRMED TARGET (4-Cyclopropoxy-2-methyl...) NOE_Me_Amine->Target_Confirm Strong Regio_Confirm Identify as Regioisomer (2-Cyclopropoxy...) NOE_Me_Amine->Regio_Confirm Weak/Absent

Figure 1: Analytical logic flow for differentiating cyclopropyl benzylamine isomers.

Detailed Experimental Protocols

Protocol A: Proton Nuclear Magnetic Resonance (¹H NMR)

Objective: Differentiate the cyclopropyl ring from the allyl chain and assign regiochemistry.

Methodology:

  • Dissolve 5-10 mg of the sample in 0.6 mL of CDCl₃.

  • Acquire spectrum with at least 16 scans, ensuring relaxation delay (d1) is ≥ 2.0s to allow integration accuracy.

  • Critical Check: Zoom into the 0.0–1.0 ppm and 5.0–6.5 ppm regions.

Diagnostic Signals Table:

MoietySignal TypeChemical Shift (δ)MultiplicityInterpretation
Cyclopropyl CH₂ Upfield Multiplet0.65 – 0.85 ppm Multiplet (4H)Diagnostic for Target & Isomer B . High-field shift due to ring current anisotropy.
Cyclopropyl CH Methine3.70 – 3.75 ppm Multiplet (1H)Alpha-proton attached to oxygen.
Allyl Vinyl Olefinic5.90 – 6.10 ppm ddt (1H)Diagnostic for Isomer C . Absent in target.
Allyl Terminal Olefinic5.20 – 5.45 ppm dd (2H)Diagnostic for Isomer C . Absent in target.
Ar-Methyl Singlet2.20 – 2.35 ppm Singlet (3H)Present in all, but shift varies slightly by position.

Expert Insight: The cyclopropyl protons are unique. If you see signals in the 5-6 ppm range, your cyclopropyl ring has opened (Isomer C). If you see only signals > 1.0 ppm (and no olefins), you may have lost the ether entirely (phenol hydrolysis).

Protocol B: NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: Distinguish the Target (2-Me, 4-OcPr) from the Regioisomer (4-Me, 2-OcPr).

Mechanism: NOE signals arise from protons that are spatially close (< 5 Å) but not necessarily bonded.

  • Target: The Methyl group (pos 2) is adjacent to the Benzylic Amine (pos 1).

  • Regioisomer: The Methyl group (pos 4) is adjacent only to aromatic protons, far from the Benzylic Amine.

Workflow:

  • Run a 2D NOESY experiment (mixing time 500 ms).

  • Look for cross-peaks between the Ar-CH₃ singlet (~2.3 ppm) and the Benzylic CH₂ singlet (~3.8 ppm) .

Interpretation:

  • Cross-peak Present: The methyl group is ortho to the methanamine. Result: Target Molecule.

  • Cross-peak Absent: The methyl group is para/meta to the methanamine. Result: Regioisomer B.

Protocol C: Mass Spectrometry (EI/ESI)

Objective: Confirm stability and fragmentation patterns.

While all three isomers have the same parent mass (m/z ~177), their fragmentation differs under Electron Impact (EI).

  • Cyclopropyl Ethers (Target): Often show a characteristic loss of the cyclopropyl radical (M - 41) or ethylene (M - 28) if rearrangement occurs.

  • Allyl Ethers (Isomer C): Undergo a McLafferty-like rearrangement or loss of the allyl radical (M - 41), but the base peak often differs due to the stability of the allylic cation.

Synthesis Implications & Troubleshooting

Understanding how these isomers form allows you to prevent them.

SynthesisPathways Phenol 4-Hydroxy-2-methyl benzaldehyde Reaction Alkylation (cPr-Br, K2CO3) Phenol->Reaction Target Target Ether (Cyclopropyl) Reaction->Target Major Path Allyl_Impurity Allyl Impurity (Ring Opening) Reaction->Allyl_Impurity High Temp / Acid Regio_Impurity Regioisomer (O-alkylation vs C-alkylation) Reaction->Regio_Impurity Poor Selectivity

Figure 2: Synthetic origins of common impurities.

Prevention Tips:

  • Avoid Acidic Workups: Cyclopropyl ethers are acid-sensitive. Using strong HCl to form the amine salt can trigger ring opening to the allyl isomer (Isomer C) or chloropropyl derivatives. Recommendation: Use fumaric acid or oxalic acid for salt formation if necessary, or keep as a free base.

  • Temperature Control: Alkylation reactions > 100°C can favor thermodynamic rearrangement. Keep reaction temperatures moderate (60-80°C).

References

  • Gozzo, F. C., et al. (2025). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers.[1][2] MDPI. [Link]

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes.[3] [Link]

  • PubChem. (2025).[6] Compound Summary: (2-Cyclopropylphenyl)methanamine. National Library of Medicine. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (4-Cyclopropoxy-2-methylphenyl)methanamine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. (4-Cyclopropoxy-2-methylphenyl)methanamine, a substituted benzylamine, represents a class of compounds with significant potential in medicinal chemistry. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, drawing upon established safety protocols for structurally similar and potentially hazardous aromatic amines.

Core Principles of Chemical Safety: A Proactive Stance

Before any laboratory work commences, a thorough risk assessment is essential. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific procedures to be undertaken. The scale of the reaction, the physical form of the material (solid or liquid), and the potential for aerosol generation are all critical factors that will dictate the required level of protection.

Engineering Controls: The First Line of Defense

It is a fundamental principle of laboratory safety that engineering controls should be the primary method of exposure reduction. Personal protective equipment is the last line of defense. All work with (4-Cyclopropoxy-2-methylphenyl)methanamine and its analogues should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][3] The fume hood provides a physical barrier and active ventilation to capture and remove vapors and fine powders.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be a deliberate process, tailored to the specific risks of the procedure. The following table outlines the recommended PPE for handling (4-Cyclopropoxy-2-methylphenyl)methanamine, based on the known hazards of similar compounds.

Body Part PPE Recommendation Rationale and Best Practices
Eyes and Face Chemical splash goggles and a face shield.Aromatic amines can be severely damaging to the eyes.[4][5][6] Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face, which is crucial when handling corrosive materials.[1][3]
Hands Nitrile or neoprene gloves.Given the corrosive nature of similar compounds, robust chemical-resistant gloves are mandatory.[4][7] Nitrile gloves offer good resistance to a range of chemicals and are a common choice for laboratory work. For prolonged or large-scale operations, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for pinholes or tears before use.[1][8]
Body A lab coat, chemically resistant apron, and full-length pants.A standard lab coat provides a basic barrier. However, when handling corrosive materials, a chemically resistant apron worn over the lab coat is recommended to protect against splashes.[9] Ensure the lab coat is fully buttoned and the sleeves are not rolled up. Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8]
Respiratory Use in a certified chemical fume hood. For spill cleanup or in case of ventilation failure, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary.The primary means of respiratory protection is the use of a fume hood.[1][2] If there is a risk of aerosolization or if engineering controls are not sufficient, respiratory protection should be considered.[3][7] The choice of respirator and cartridge should be based on a formal risk assessment.
Experimental Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: New Procedure with (4-Cyclopropoxy-2-methylphenyl)methanamine AssessScale Assess Scale and Physical Form (e.g., mg vs. g; solid vs. liquid) Start->AssessScale BasePPE Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes AssessScale->BasePPE Small scale, low risk of splash EnhancedPPE Enhanced PPE: - Add Face Shield - Consider Double Gloving or Thicker Gloves - Chemical Resistant Apron AssessScale->EnhancedPPE Large scale or high risk of splash AssessAerosol Potential for Aerosolization or Dusting? RespProtection Consider Respiratory Protection (e.g., N95 or cartridge respirator based on assessment) AssessAerosol->RespProtection Yes End Proceed with Caution AssessAerosol->End No BasePPE->AssessAerosol EnhancedPPE->AssessAerosol RespProtection->End Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Actions Start Completion of Work IdentifyWaste Identify Contaminated PPE (Gloves, wipes, etc.) Start->IdentifyWaste Segregate Segregate into Designated Hazardous Waste Bin IdentifyWaste->Segregate LabelBin Ensure Waste Bin is Clearly Labeled with Contents Segregate->LabelBin ProfessionalDisposal Arrange for Professional Hazardous Waste Disposal LabelBin->ProfessionalDisposal End End of Process ProfessionalDisposal->End Documentation and Record Keeping

Caption: Workflow for the disposal of contaminated PPE.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1][3][5]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][3][5]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. [1][2]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [1][5]Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and safely handle (4-Cyclopropoxy-2-methylphenyl)methanamine and other novel chemical compounds, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Angene Chemical. (2021, May 1).
  • TCI Chemicals. (2025, May 2).
  • Fisher Scientific. (2012, February 23).
  • Carl ROTH.
  • PMC. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
  • Angene Chemical. (2024, September 13).
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Oxford Lab Fine Chem. BENZYLAMINE - (For Synthesis) MSDS CAS.
  • MilliporeSigma. (2024, September 7).
  • Sigma-Aldrich. (4-Cyclopropylphenyl)methanamine | 118184-67-1.
  • Fisher Scientific.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • SAMS Solutions. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • ResearchGate. Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development.
  • Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS.
  • AIR Unimi. Polydrug fatal intoxication involving MDPHP: Detection and in silico investigation of multiple 3,4-methylenedioxy-derived design.
  • CymitQuimica. (2024, December 19).
  • Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
  • BVL. Personal protective equipment when handling plant protection products.
  • Umweltbundesamt. (2021, April 29).
  • ECHEMI.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Airgas.

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(4-Cyclopropoxy-2-methylphenyl)methanamine
Reactant of Route 2
(4-Cyclopropoxy-2-methylphenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.